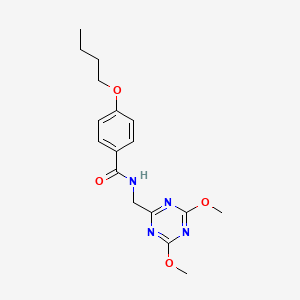

4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide

Description

4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a butoxy group and a triazinylmethyl group

Properties

IUPAC Name |

4-butoxy-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-4-5-10-25-13-8-6-12(7-9-13)15(22)18-11-14-19-16(23-2)21-17(20-14)24-3/h6-9H,4-5,10-11H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLNHCJIKJSDMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of a base such as N-methylmorpholine. The reaction proceeds through the formation of an intermediate ester, which then reacts with an amine to form the desired benzamide product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Condensation Reactions: It can react with carboxylic acids to form amides.

Esterification: It can form esters when reacted with alcohols.

Substitution Reactions: The triazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Condensation: Typically involves the use of a base such as N-methylmorpholine in tetrahydrofuran (THF).

Esterification: Conducted in the presence of alcohols like methanol or ethanol.

Substitution: Requires nucleophiles such as amines or alcohols.

Major Products

Amides: Formed from the reaction with carboxylic acids.

Esters: Formed from the reaction with alcohols.

Substituted Triazines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide has several applications in scientific research:

Organic Synthesis: Used as a coupling agent in peptide synthesis and other organic transformations.

Medicinal Chemistry:

Material Science: Used in the preparation of functionalized polymers and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide involves the activation of carboxylic acids to form reactive intermediates that can undergo nucleophilic attack. The triazinyl group facilitates this activation, making the compound an effective coupling agent .

Comparison with Similar Compounds

Similar Compounds

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine-based coupling agent used in peptide synthesis.

2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.

Uniqueness

4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other triazine derivatives. Its butoxy group enhances its solubility and potential for functionalization in various applications .

Biological Activity

4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities:

-

Antitumor Activity :

- Studies have shown that benzamide derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures demonstrated significant antitumor effects in vitro against several cancer cell lines, including breast and lung cancers. One study reported IC50 values as low as 6.26 μM for certain derivatives in 2D assays .

- Antimicrobial Activity :

-

Mechanisms of Action :

- The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways critical to cell proliferation and survival. For example, some studies suggest that benzamide riboside inhibits dihydrofolate reductase (DHFR), leading to reduced cellular proliferation through metabolic disruption .

Case Studies

Several studies highlight the biological activity of similar benzamide compounds:

- Study on Benzamide Riboside : This compound was shown to downregulate DHFR protein levels in resistant cancer cell lines, suggesting a novel mechanism of action that could be exploited for therapeutic purposes .

- Synthesis and Evaluation : In a recent study, derivatives of benzamides were synthesized and evaluated for their RET kinase inhibitory activity. Some compounds showed moderate to high potency in inhibiting RET kinase activity at both molecular and cellular levels .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure | Antitumor IC50 (μM) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|---|

| Benzamide Riboside | Benzamide Riboside | 6.26 (HCC827) | Yes | Inhibition of DHFR |

| 4-Chloro-benzamides | 4-Chloro-benzamides | 20.46 (NCI-H358) | Moderate | RET Kinase inhibition |

Research Findings

The biological activity of this compound is supported by various research findings:

- Antitumor Efficacy : Research indicates that modifications in the benzamide structure can significantly enhance antitumor efficacy. For example, specific substitutions have been shown to improve binding affinity to target proteins involved in cancer progression .

- Potential as Therapeutic Agents : The diverse biological activities observed in related compounds suggest that this compound could serve as a promising lead for further drug development targeting cancer and infectious diseases.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide?

- Methodological Answer : A general approach involves nucleophilic substitution or condensation reactions. For example, reacting 4,6-dimethoxy-1,3,5-triazin-2-ylmethylamine with 4-butoxybenzoyl chloride in anhydrous ethanol under reflux (4–6 hours) with glacial acetic acid as a catalyst. Purification via solvent evaporation and recrystallization using dichloromethane/methanol mixtures is typical . Monitoring via TLC (hexane/EtOH, 1:1) ensures reaction completion .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- 1H NMR (DMSO-d6, 200–400 MHz) to confirm substituent integration (e.g., δ = 3.86 ppm for methoxy groups) .

- Melting Point Analysis (e.g., 180–220°C) to verify purity .

- TLC (Rf = 0.59–0.62) for preliminary purity assessment .

- Mass Spectrometry for molecular weight confirmation (e.g., m/z ~416.5 g/mol) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Test solubility in polar (ethanol, DMSO) and nonpolar solvents (dichloromethane) via stepwise dilution. Stability studies should include pH variations (e.g., 1–13) and thermal stress (25–100°C) over 24–72 hours. Monitor degradation via HPLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Employ factorial design to test variables:

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer : Cross-validate with:

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density and reactive sites (e.g., triazine ring). Molecular docking (AutoDock Vina) against target proteins (e.g., enzymes) assesses binding affinity. Compare with experimental IC50 values from enzyme inhibition assays .

Q. What experimental frameworks address discrepancies between in vitro and theoretical activity?

- Methodological Answer : Align with Guiding Principle 2 (): Link results to a theoretical framework (e.g., QSAR models). Test hypotheses via:

Q. How to design experiments probing the compound’s mechanism of action in biological systems?

- Methodological Answer : Use isotopic labeling (e.g., 14C-triazine) to track metabolic pathways. Combine with:

- Kinetic studies (e.g., time-dependent enzyme inhibition) .

- CRISPR-Cas9 knockouts to identify target genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.